2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features both imidazole and pyridazine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyridazine intermediates. These intermediates are then coupled through a thiolation reaction to form the final compound. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone
Uniqueness
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide is unique due to its combined imidazole and pyridazine rings, which provide a versatile framework for interacting with various biological targets. This dual functionality enhances its potential in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c16-14(21)9-22-15-6-5-13(18-19-15)11-1-3-12(4-2-11)20-8-7-17-10-20/h1-8,10H,9H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQUBJPWTIUORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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